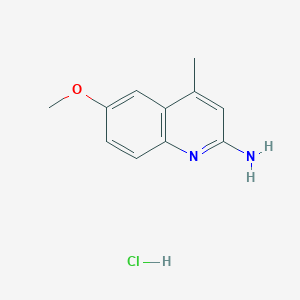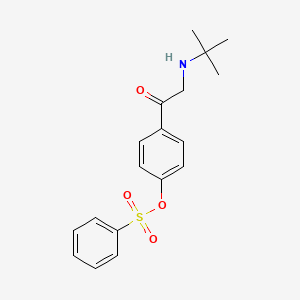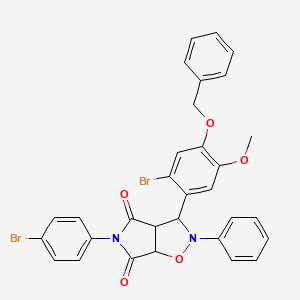![molecular formula C12H13NO2 B12626323 4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid CAS No. 919288-17-8](/img/structure/B12626323.png)
4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Azabicyclo[310]hexan-1-YL)benzoic acid is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[310]hexan-1-YL)benzoic acid typically involves the construction of the azabicyclo[31One common method involves the photochemical decomposition of CHF2-substituted pyrazolines to form the azabicyclo[3.1.0]hexane scaffold . This process is advantageous due to its mild conditions and excellent functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on cost-effective reagents and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic ring system.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: These compounds are dual inhibitors of TYK2 and JAK1 and have been studied for their potential therapeutic applications.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have been synthesized using photochemical decomposition and display diverse biological activities.
Uniqueness
4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid is unique due to its specific bicyclic structure and the presence of the benzoic acid moiety. This combination of features allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
919288-17-8 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)8-1-3-9(4-2-8)12-5-10(12)6-13-7-12/h1-4,10,13H,5-7H2,(H,14,15) |
InChI-Schlüssel |
YDSXYUALWWNMQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine](/img/structure/B12626246.png)

![N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12626253.png)


![1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide](/img/structure/B12626281.png)
![4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12626287.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene](/img/structure/B12626293.png)



![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)
![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)

